Cas no 2411332-03-9 ((E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide)

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide structure
2411332-03-9 structure
商品名:(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
CAS番号:2411332-03-9
MF:C18H31N3O
メガワット:305.458244562149
CID:5357405
PubChem ID:146097903

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3952174009
    • (2E)-N-{1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-yl}-4-(dimethylamino)but-2-enamide
    • (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
    • インチ: 1S/C18H31N3O/c1-20(2)12-6-9-18(22)19-17-10-13-21(14-11-17)15-16-7-4-3-5-8-16/h6-7,9,17H,3-5,8,10-15H2,1-2H3,(H,19,22)/b9-6+
    • InChIKey: LGMFTBHKMPEHGW-RMKNXTFCSA-N
    • ほほえんだ: O=C(/C=C/CN(C)C)NC1CCN(CC2=CCCCC2)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 407
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 35.6

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26575951-0.05g
(2E)-N-{1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-yl}-4-(dimethylamino)but-2-enamide
2411332-03-9 95.0%
0.05g
$246.0 2025-03-20

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide 関連文献

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamideに関する追加情報

Research Brief on (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide (CAS: 2411332-03-9)

In recent years, the compound (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide (CAS: 2411332-03-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of various studies aimed at exploring its potential therapeutic applications. The compound's structure combines a cyclohexenylmethyl-piperidine moiety with a dimethylamino butenamide group, which suggests potential interactions with biological targets such as receptors or enzymes. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The synthesis of (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step organic synthesis techniques, including amide coupling and selective hydrogenation, to achieve the desired configuration. The compound's stability under physiological conditions has also been investigated, with findings indicating moderate stability in aqueous solutions, making it a viable candidate for further pharmacological studies. These synthetic advancements are critical for scaling up production for preclinical and clinical trials.

Biological evaluations of this compound have revealed promising activity in modulating specific signaling pathways. Preliminary in vitro studies suggest that it exhibits affinity for certain G-protein-coupled receptors (GPCRs), which are often targeted in the treatment of neurological disorders. Additionally, its potential as an anti-inflammatory agent has been explored, with some studies reporting inhibition of pro-inflammatory cytokines in cell-based assays. These findings highlight the compound's versatility and warrant further investigation into its mechanism of action and therapeutic potential.

In the context of drug development, (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has been evaluated for its pharmacokinetic properties. Recent pharmacokinetic studies in animal models have demonstrated reasonable bioavailability and a favorable half-life, supporting its potential as a lead compound. However, challenges such as metabolic stability and tissue distribution require further optimization. Computational modeling and structure-activity relationship (SAR) studies are being employed to design derivatives with improved properties, which could enhance its efficacy and reduce potential side effects.

Looking ahead, the compound's applications extend beyond its immediate therapeutic potential. Its unique chemical structure makes it a valuable tool for probing biological systems and understanding receptor-ligand interactions. Future research directions may include exploring its use in combination therapies or as a scaffold for developing novel drugs targeting underserved medical conditions. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide (CAS: 2411332-03-9) represents a promising candidate in the field of medicinal chemistry. Its synthesis, biological activity, and pharmacokinetic profile have been extensively studied, laying the groundwork for future drug development efforts. Continued research will be essential to fully realize its therapeutic potential and address existing challenges. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of such innovative compounds.

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